molecular formula C21H34BNO4 B2812152 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester CAS No. 2377607-72-0

3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester

Cat. No.: B2812152
CAS No.: 2377607-72-0
M. Wt: 375.32
InChI Key: MQFMPDZHZHJVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester” is a significant compound that serves as a fundamental component in the production of boronic acids . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C21H34BNO4 . Its InChI code is 1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 375.32 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Organic Synthesis

Boronic esters, including phenylboronic pinacol esters, play a crucial role in organic synthesis. They are versatile reagents used in coupling reactions such as Suzuki-Miyaura cross-couplings to connect organic building blocks for complex molecule synthesis. These reactions are fundamental for creating biologically active compounds and materials with unique properties. One study highlighted the polymerization-resistant synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters, showcasing the utility of these compounds in generating functional polymers (D'Hooge et al., 2008).

Material Science

In material science, the phosphorescence properties of simple arylboronic esters have been discovered to be remarkable. A study found that these esters exhibit long-lived room-temperature phosphorescence in the solid state, a property not commonly associated with heavy-atom-free organic molecules. This opens new avenues for the development of organic phosphorescent materials for various applications, such as in optoelectronics and sensing (Shoji et al., 2017).

Analytical Chemistry

In analytical chemistry, the challenges associated with the analysis of highly reactive pinacolboronate esters, like phenylboronic acid pinacol esters, have been addressed. These compounds are pivotal in the Suzuki coupling but are sensitive to hydrolysis, complicating their analysis. Research has developed strategies to stabilize these esters, enabling their effective purity analysis, which is critical for the quality assessment of pharmaceuticals and fine chemicals (Zhong et al., 2012).

Sensor Development

The development of sensors based on boronic esters highlights their utility in detecting environmental and biological analytes. For instance, the synthesis of fluorescent sensors for trace amounts of water demonstrates the application of boronic esters in creating sensitive and selective detection systems. These sensors operate based on photo-induced electron transfer mechanisms, showing the potential of boronic esters in environmental monitoring and diagnostics (Miho et al., 2021).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMPDZHZHJVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.